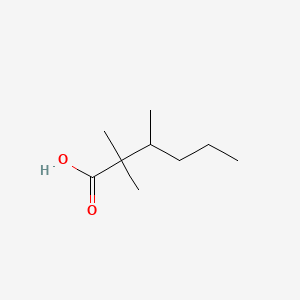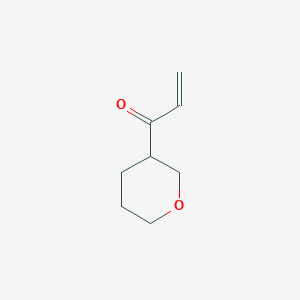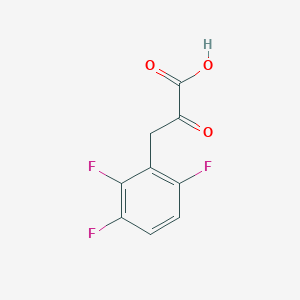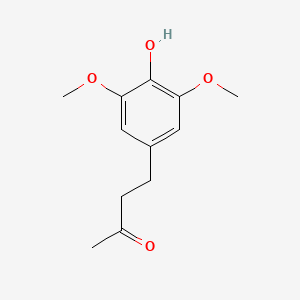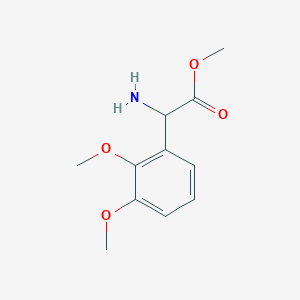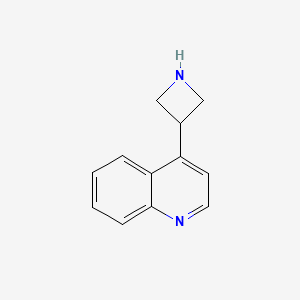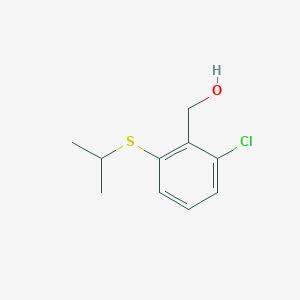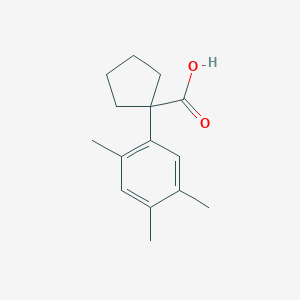
(1S)-1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral compound characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline.
Reaction with Trifluoroacetaldehyde: The aniline derivative undergoes a reaction with trifluoroacetaldehyde in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification processes are scaled up to handle larger quantities of material efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluorobenzophenone.
Reduction: Formation of 3-bromo-4-fluorophenylmethane.
Substitution: Formation of 3-azido-4-fluorophenyl derivatives or 3-thio-4-fluorophenyl derivatives.
Scientific Research Applications
(1S)-1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-fluorophenyl)acetonitrile: Shares the bromine and fluorine substituents but differs in the functional group attached to the phenyl ring.
(3-Bromo-4-fluorophenyl)(morpholino)methanone: Contains a morpholine ring, making it structurally distinct but chemically related.
Uniqueness
(1S)-1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Properties
Molecular Formula |
C8H5BrF4O |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1 |
InChI Key |
HGGWUAMEUFGVDP-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)O)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


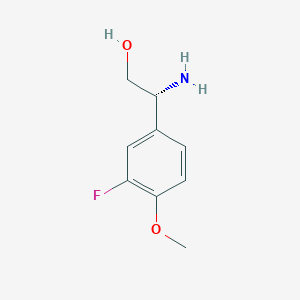
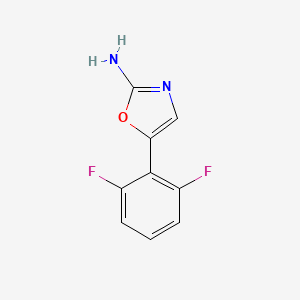
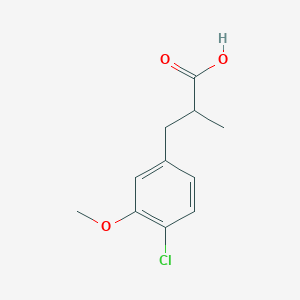
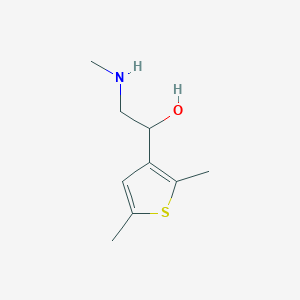
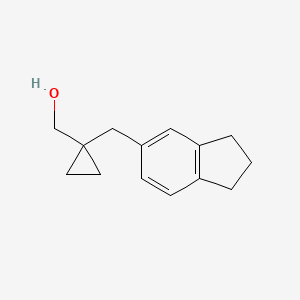
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
